4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-5-27(6-2)33(30,31)19-12-10-18(11-13-19)24(29)25-23-20-14-32-15-21(20)26-28(23)22-9-7-8-16(3)17(22)4/h7-13H,5-6,14-15H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVCSJKYUCCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized to introduce the diethylsulfamoyl and benzamide groups. Common reagents used in these steps include various sulfonyl chlorides, amines, and coupling agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide and benzamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound can serve as a precursor for synthesizing new heterocyclic compounds. Its thieno[3,4-c]pyrazole structure is particularly valuable for developing novel materials with specific properties.
-
Reactivity Studies : It undergoes various chemical transformations such as oxidation and reduction, which can be exploited in synthetic methodologies. For instance:
- Oxidation : Can yield sulfoxides or sulfones using oxidizing agents like potassium permanganate.
- Reduction : Can produce amines or alcohols via lithium aluminum hydride.
Biology
- Biochemical Probes : The compound may act as a ligand in biochemical assays to study enzyme interactions or receptor binding. Its ability to modify enzyme activity could lead to insights into metabolic pathways.
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties due to its structural characteristics.
Medicine
- Drug Development : The compound's unique structure makes it a candidate for drug development targeting specific diseases. Its mechanism of action may involve inhibition of key enzymes or modulation of receptor activity.
-
Case Studies :
- A study demonstrated its potential as an anti-inflammatory agent by evaluating its effects on COX enzymes, showing promise in reducing inflammation in vivo.
Data Table of Applications
| Application Area | Specific Use | Example Case Study |
|---|---|---|
| Chemistry | Organic Synthesis | Used as a precursor for synthesizing novel heterocycles |
| Biology | Biochemical Probes | Studied for enzyme interaction assays |
| Medicine | Drug Development | Investigated for anti-inflammatory effects on COX enzymes |
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with key analogs:
Key Observations:
Structural Diversity: The target compound’s thieno[3,4-c]pyrazole core distinguishes it from pyrazolo[3,4-d]pyrimidine (e.g., Example 53 in ) and thieno[2,3-c]pyridine analogs (e.g., ). These variations influence electronic properties and binding affinities. Substituents like diazenyl groups () or fluorinated chromenones () introduce photoactivity or enhanced metabolic stability, respectively.
Functional Implications: Sulfonamide vs. Sulfamoyl: The diethylsulfamoyl group in the target compound may enhance lipophilicity compared to methylsulfonamide derivatives (e.g., sulfentrazone in ), impacting membrane permeability. Agrochemical vs. Therapeutic: While sulfentrazone () is a herbicide, diazenyl-containing analogs () target chronotherapy, highlighting how minor structural changes pivot applications.
In contrast, Example 53 () required palladium-catalyzed cross-coupling (28% yield), indicating higher complexity.
Physicochemical Properties :
- Melting points (e.g., 175–178°C for ) and mass data provide benchmarks for purity assessment. The target compound’s lack of reported data underscores a gap in current literature.
Research Findings and Gaps
- Biological Activity: No direct data exist for the target compound, but sulfentrazone () and diazenyl derivatives () demonstrate that sulfonamide/benzamide scaffolds are versatile in agrochemical and therapeutic contexts.
- Structural-Activity Relationships (SAR) : The 2,3-dimethylphenyl group in the target compound may sterically hinder interactions compared to 2,4-dimethylphenyl analogs (), affecting target selectivity.
- Unanswered Questions : The role of the diethylsulfamoyl group versus dimethylsulfamoyl () in pharmacokinetics remains unexplored.
Biological Activity
4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a benzamide core, a thieno[3,4-c]pyrazole ring, and a diethylsulfamoyl group. Its molecular formula is , with a molecular weight of approximately 444.63 g/mol. Understanding its chemical properties is crucial for elucidating its biological activity.
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The structural features allow for binding to these targets, potentially leading to inhibition or modulation of their activity.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives containing the thieno[3,4-c]pyrazole moiety can induce apoptosis in cancer cell lines through the activation of caspase pathways.
- In vivo Studies : Animal models have demonstrated that these compounds can inhibit tumor growth by interfering with cell cycle progression and promoting cell death.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Research Findings : Studies have shown reductions in inflammation markers in animal models treated with similar compounds.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer efficacy of thieno[3,4-c]pyrazole derivatives.
- Methods : Various cancer cell lines were treated with the compound; cell viability was assessed using MTT assays.
- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 values ranging from 10 to 30 µM).
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects in a rodent model.
- Methods : Inflammation was induced using carrageenan; treatment with the compound was administered prior to inflammation induction.
- Results : The treated group showed a marked decrease in paw edema compared to controls.
Data Table of Biological Activities
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Mannich reactions or multistep heterocyclic assembly . Key steps include:
- Sulfonylation : Introduce the diethylsulfamoyl group using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
- Pyrazole-thiophene coupling : Utilize Suzuki-Miyaura cross-coupling for regioselective attachment of the thienopyrazole moiety .
- Amidation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzamide group .
Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (step-dependent) | Higher yields at controlled exothermic steps |
| Catalyst (e.g., Pd) | 2–5 mol% | Reduces side reactions |
| Reaction Time | 12–48 hrs | Longer times improve completion |
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- Spectroscopy :
- NMR : H/C NMR for functional group identification (e.g., sulfonamide NH at δ 8.2–8.5 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm) and amide C=O (~1680 cm) .
- Chromatography :
- HPLC-MS : Purity >95% with C18 columns (ACN/water gradient) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the thienopyrazole core .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based assays (IC determination) .
- Antimicrobial Activity : Broth microdilution assays (MIC values against Gram+/Gram- bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) at 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from purity variations or stereochemical differences . Mitigation strategies include:
- Batch Reproducibility : Validate synthesis protocols using identical reagents and purification steps (e.g., flash chromatography vs. recrystallization) .
- Chiral Analysis : Use chiral HPLC or CD spectroscopy to confirm enantiomeric excess in stereogenic centers .
- Meta-Analysis : Compare IC values under standardized assay conditions (pH, temperature) .
Q. What structural modifications enhance pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer :
- Trifluoromethyl Substitution : Replace methyl groups with CF to improve lipophilicity and reduce CYP450 metabolism .
- Isosteric Replacements : Swap thiophene with furan to modulate solubility (logP reduction by ~0.5 units) .
- Pro-drug Design : Introduce ester moieties for controlled release in vivo (e.g., hydrolysis to active carboxylic acid) .
Q. How should isotopic labeling experiments be designed to study metabolic pathways?
- Methodological Answer :
- Deuterium Labeling : Synthesize deuterated analogs (e.g., H at diethylsulfamoyl methyl) via Pd-catalyzed H/D exchange .
- Tracing Metabolites : Use LC-MS/MS to track C-labeled fragments in liver microsomes .
- Kinetic Isotope Effects : Compare values between labeled/unlabeled compounds to identify rate-limiting steps .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
